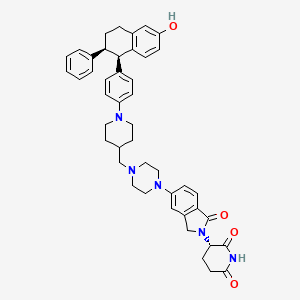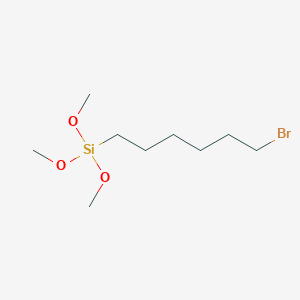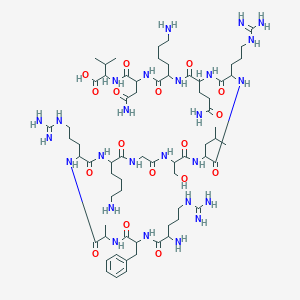
ARV-471
Übersicht
Beschreibung
Vepdegestrant ist eine Prüfsubstanz, die als selektiver Östrogenrezeptor-Degrader entwickelt wurde. Sie ist darauf ausgelegt, das Östrogenrezeptorprotein anzugreifen und abzubauen, was sie zu einer potenziellen Behandlung für östrogenrezeptor-positiven Brustkrebs macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vepdegestrant umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Vepdegestrant würde wahrscheinlich die Skalierung der Laborsyntheseverfahren auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit beinhalten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Vepdegestrant durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Oxidationsreaktionen hydroxylierte Derivate erzeugen, während Reduktionsreaktionen deoxygenierte Verbindungen ergeben .
Wissenschaftliche Forschungsanwendungen
Vepdegestrant hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Als Modellverbindung verwendet, um die Mechanismen des selektiven Östrogenrezeptor-Abbaus zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und Proteinabbaumechanismen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Medikamentenverabreichungssysteme.
Wirkmechanismus
Vepdegestrant entfaltet seine Wirkung, indem es an den Östrogenrezeptor bindet und die Cereblon-E3-Ubiquitin-Ligase rekrutiert. Diese Interaktion löst die Ubiquitinierung des Östrogenrezeptors aus, was zu seinem anschließenden Abbau durch das Proteasom führt. Dieser Mechanismus reduziert effektiv die Östrogenrezeptor-Spiegel in den Zellen und hemmt so die Östrogenrezeptor-vermittelten Signalwege .
Analyse Chemischer Reaktionen
Types of Reactions
Vepdegestrant undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Vepdegestrant has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the mechanisms of selective estrogen receptor degradation.
Biology: Investigated for its effects on cellular pathways and protein degradation mechanisms.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Vepdegestrant exerts its effects by binding to the estrogen receptor and recruiting the cereblon E3 ubiquitin ligase. This interaction triggers the ubiquitination of the estrogen receptor, leading to its subsequent degradation by the proteasome. This mechanism effectively reduces the levels of estrogen receptor in the cells, thereby inhibiting estrogen receptor-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Vepdegestrant ist im Vergleich zu anderen selektiven Östrogenrezeptor-Degradern einzigartig, da es den Mechanismus der Proteolyse-Targeting-Chimäre verwendet. Ähnliche Verbindungen umfassen:
Fulvestrant: Ein selektiver Östrogenrezeptor-Degrader, der durch Bindung an den Östrogenrezeptor und Förderung seines Abbaus wirkt.
Elacestrant: Ein weiterer selektiver Östrogenrezeptor-Degrader, der sich auf östrogenrezeptor-positiven Brustkrebs konzentriert
Der einzigartige Wirkmechanismus von Vepdegestrant und sein Potenzial, sowohl Wildtyp- als auch mutierte Östrogenrezeptoren abzubauen, machen es zu einem vielversprechenden Kandidaten für die Behandlung resistenter Formen von Brustkrebs .
Eigenschaften
IUPAC Name |
(3S)-3-[6-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N5O4/c51-37-12-15-39-33(27-37)8-13-38(31-4-2-1-3-5-31)43(39)32-6-9-35(10-7-32)48-20-18-30(19-21-48)28-47-22-24-49(25-23-47)36-11-14-40-34(26-36)29-50(45(40)54)41-16-17-42(52)46-44(41)53/h1-7,9-12,14-15,26-27,30,38,41,43,51H,8,13,16-25,28-29H2,(H,46,52,53)/t38-,41+,43+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDVPMABRWKIZ-XMOGEVODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8)[C@H]9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229711-68-4 | |
| Record name | ARV-471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2229711684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vepdegestrant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC1U3R1YMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-diiodo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192710.png)
![10,16-bis(3,5-dimethylphenyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192717.png)
![1-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-4-[(S)-[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8192720.png)
![1-bicyclo[1.1.1]pentanylboronic acid](/img/structure/B8192722.png)

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate](/img/structure/B8192738.png)

![10,16-diiodo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192747.png)
![1-(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B8192753.png)
![10,16-dibromo-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8192775.png)

![2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B8192796.png)


